N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Chain: The imidazole ring is then reacted with 3-bromopropylamine to introduce the propyl chain.
Formation of the Benzamide Moiety: The final step involves the reaction of the resulting intermediate with 3,4-dimethylbenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the benzamide moiety can interact with biological membranes, altering their properties .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]amine: Similar structure but lacks the benzamide moiety.
3-(1H-Imidazol-1-yl)propylamine: Similar structure but lacks the dimethylbenzamide moiety.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide is unique due to the presence of both the imidazole ring and the dimethylbenzamide moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,4-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-4-5-14(10-13(12)2)15(19)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRBPCDCEGSAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386415 | |
Record name | N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194967 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5694-60-0 | |
Record name | N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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